Benzoic acid, 3-[2-oxo-3-(3-thienyl)-1-imidazolidinyl]-
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Overview
Description
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions. The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.
Scientific Research Applications
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like imidazole and its derivatives share the imidazolidinone ring structure and exhibit similar biological activities.
Thiophene derivatives: Compounds such as thiophene and its derivatives are known for their electronic properties and are used in similar applications.
Uniqueness
3-(2-Oxo-3-(thiophen-3-yl)imidazolidin-1-yl)benzoic acid is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the thiophene group enhances its electronic properties, while the imidazolidinone ring provides a versatile scaffold for further functionalization .
Properties
CAS No. |
651749-15-4 |
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Molecular Formula |
C14H12N2O3S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
3-(2-oxo-3-thiophen-3-ylimidazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-13(18)10-2-1-3-11(8-10)15-5-6-16(14(15)19)12-4-7-20-9-12/h1-4,7-9H,5-6H2,(H,17,18) |
InChI Key |
CTSDQASJIGFOFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CSC=C2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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